1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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Overview
Description
1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Cyclization: The intermediate is then cyclized to form the quinoline ring system.
Oxidation and Reduction: The final steps involve oxidation and reduction reactions to achieve the desired functional groups on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific electronic or optical properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Uniqueness
1-Methyl-7-(trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H10F3NO2 |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-methyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C11H10F3NO2/c1-15-8-4-6(11(12,13)14)5-9(16)7(8)2-3-10(15)17/h2-3,6H,4-5H2,1H3 |
InChI Key |
OZFKTFAFRBTOJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=O)CC(C2)C(F)(F)F |
Origin of Product |
United States |
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